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Compound of Interest

Compound Name: Benzene, propoxy-

cat. No.: B152792

An In-depth Technical Guide to Benzene, propoxy- (CAS 622-85-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, propoxy-, commonly known as phenyl propyl ether or propoxybenzene, is an
organic aromatic ether with the CAS number 622-85-5.[1][2] Its structure consists of a propyl
group linked to a benzene ring via an ether bond. This compound is a colorless liquid at room
temperature with a characteristic sweet, anise-like odor.[3] It serves as a valuable intermediate
in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals,
and is also utilized as a specialty solvent.[3][4] The phenyl ether motif is a significant scaffold in
medicinal chemistry, making an understanding of simple analogues like propoxybenzene
crucial for drug design and development professionals.[5][6] This document provides a
comprehensive technical overview of its properties, synthesis, reactions, and safety
considerations.

Physicochemical Properties

The fundamental physicochemical properties of Benzene, propoxy- are summarized below.
This data is essential for its application in experimental and industrial settings.
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Property Value Source(s)
CAS Number 622-85-5 [1121[7118]
Molecular Formula CoH120 (11031141181
Molecular Weight 136.19 g/mol [L1141071191
IUPAC Name propoxybenzene [2]

Phenyl propyl ether, Propyl
Synonyms YIPTopy by [11[2][9]
phenyl ether

Appearance Colorless liquid [3]
Melting Point -28°C [7]
- , 190°C (at 1 atm), 96-97°C (at
Boiling Point [71[10]
35 mmHg)

N Moderately soluble in water;
Solubility _ [3]
soluble in ethanol and ether

) C: 79.37%, H: 8.88%, O:
Elemental Analysis [4]
11.75%

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of Benzene, propoxy-.
The following table summarizes key spectral features.
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Spectroscopic Technique Key Features and Data Source(s)

Data available in various
1H NMR [9][11]
solvents (e.g., CDCIs)

13C NMR Full spectral data available [9]

Base peak m/z = 94; other
Mass Spectrometry (MS) o [2][12]
significant peaks observed

Transmission and vapor phase
Infrared (IR) Spectroscopy ) [1][9][10]
spectra available

UV-Vis Spectroscopy Amax = 279 nm (in Ethanol) [71[9]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing phenyl propyl ether is the Williamson
ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis

This method proceeds by reacting sodium phenoxide with a propyl halide, such as 1-
bromopropane. The phenoxide ion acts as the nucleophile, displacing the bromide ion.

Experimental Protocol:

o Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser
and a magnetic stirrer, dissolve phenol in a suitable anhydrous solvent (e.g., ethanol or
THF).

e Add an equimolar amount of a strong base, such as sodium hydride (NaH) or sodium metal
(Na), portion-wise at 0°C to deprotonate the phenol and form sodium phenoxide. The
reaction is complete when hydrogen gas evolution ceases.

e Nucleophilic Substitution: To the freshly prepared sodium phenoxide solution, add a
stoichiometric equivalent of 1-bromopropane dropwise.
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e Heat the reaction mixture to reflux and maintain it for several hours until TLC or GC-MS
analysis indicates the consumption of the starting materials.

» Work-up and Purification: After cooling to room temperature, quench the reaction by adding
water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a
suitable organic solvent (e.g., diethyl ether or dichloromethane).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazSOa),

and filter.

o Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude
product can be purified by fractional distillation to yield pure phenyl propyl ether.[13][14]
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Diagram 1: Williamson Ether Synthesis Workflow
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Diagram 1: Williamson Ether Synthesis Workflow

Chemical Reactivity

Benzene, propoxy- undergoes reactions typical of aromatic ethers.

» Electrophilic Aromatic Substitution: The propoxy (-OPr) group is an ortho-, para-directing
activator for electrophilic aromatic substitution due to the resonance donation of the oxygen
lone pair into the benzene ring.[4] This enhanced reactivity makes it a useful precursor for

substituted aromatic compounds.

o Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh
conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to yield
phenol and the corresponding propyl halide. Reaction with HCl is also possible.[14]
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Applications in Research and Drug Development

While not a drug itself, Benzene, propoxy- and related phenyl ethers are significant in the
pharmaceutical landscape.

o Synthetic Intermediate: Its primary role is as a building block for more complex molecules.
The activated phenyl ring can be functionalized through various reactions, making it a
versatile starting point for synthesizing pharmaceutical ingredients and other fine chemicals.

[3114]

e Solvent: Due to its moderate polarity and relatively high boiling point, it can be used as a
solvent for specific organic reactions.[3][4]

o Scaffold in Drug Design: The phenyl ether core is present in numerous bioactive molecules
and approved drugs.[5] It can act as a stable linker or a pharmacophoric element. The
strategic placement of such groups can influence a molecule's potency, metabolic stability,
and pharmacokinetic profile.[6] Understanding the properties of a simple model like
propoxybenzene provides insight into the behavior of this functional group in more complex
drug candidates.
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Diagram 2: Role as a Synthetic Intermediate

Toxicology and Safety

According to GHS classifications, Benzene, propoxy- presents moderate hazards.
e Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[2]

Handling: It should be handled in a well-ventilated area, and appropriate personal protective
equipment (PPE), including gloves and safety glasses, should be worn.[3]

Storage: For long-term stability, the compound should be stored in a dry, dark environment at
-20°C. For short-term use, storage at 0-4°C is acceptable.[4]
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» Flammability: The compound can be flammable under certain conditions and should be kept
away from ignition sources.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Benzene, propoxy- [webbook.nist.gov]
Benzene, propoxy- | C9H120 | CID 12155 - PubChem [pubchem.ncbi.nim.nih.gov]
cymitquimica.com [cymitquimica.com]

1.
2.
3.
¢ 4. medkoo.com [medkoo.com]
5. go.drugbank.com [go.drugbank.com]
6.

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and
Drug Design - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. Propoxybenzene | 622-85-5 [chemicalbook.com]

o 8. Phenyl propyl ether | C9H120 - BuyersGuideChem [buyersguidechem.com]

e 9. spectrabase.com [spectrabase.com]

e 10. spectrabase.com [spectrabase.com]

e 11. spectrabase.com [spectrabase.com]

e 12. spectrabase.com [spectrabase.com]

e 13. m.youtube.com [m.youtube.com]

e 14. Solved 1. How would you synthesize Phenyl propyl ether using | Chegg.com [chegg.com]

 To cite this document: BenchChem. ["Benzene, propoxy-" CAS number 622-85-5].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152792#benzene-propoxy-cas-number-622-85-5]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://cymitquimica.com/cas/622-85-5/
https://www.benchchem.com/product/b152792?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=622-85-5&Units=SI
https://pubchem.ncbi.nlm.nih.gov/compound/Benzene_-propoxy
https://cymitquimica.com/cas/622-85-5/
https://www.medkoo.com/products/60971
https://go.drugbank.com/categories/DBCAT000812
https://pubmed.ncbi.nlm.nih.gov/34591488/
https://pubmed.ncbi.nlm.nih.gov/34591488/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0142050.htm
https://www.buyersguidechem.com/chemicalproperty_444655575920.html
https://spectrabase.com/compound/J3zyVohE65v
https://spectrabase.com/spectrum/AnILL3wDVzU
https://spectrabase.com/spectrum/Ea7etrmuzj9
https://spectrabase.com/spectrum/KaVafG5HfIG
https://m.youtube.com/watch?v=ZVXCcmcA_AM
https://www.chegg.com/homework-help/questions-and-answers/1-would-synthesize-phenyl-propyl-ether-using--williamson-s-ether-synthesis-b-alkenes-draw--q87132812
https://www.benchchem.com/product/b152792#benzene-propoxy-cas-number-622-85-5
https://www.benchchem.com/product/b152792#benzene-propoxy-cas-number-622-85-5
https://www.benchchem.com/product/b152792#benzene-propoxy-cas-number-622-85-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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